molecular formula C13H11Cl2NO B8334162 2-Chloro-4-(2-chloro-phenoxy)-benzylamine

2-Chloro-4-(2-chloro-phenoxy)-benzylamine

Cat. No. B8334162
M. Wt: 268.13 g/mol
InChI Key: NACUFLMLXREADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08916589B2

Procedure details

1.2 g (4.54 mmol) of 2-chloro-4-(2-chloro-phenoxy)-benzonitrile were dissolved in 30 mL methanol and 30 ml 7M methanolic ammonia were added, then 150 mg Raney nickel were added to the mixture. It was shaken at 50° C. under 50 psi hydrogen pressure. The catalyst was separated off by suction filtering and the filtrate was evaporated down.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[Cl:17])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].N.[H][H]>CO.[Ni]>[Cl:1][C:2]1[CH:9]=[C:8]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[Cl:17])[CH:7]=[CH:6][C:3]=1[CH2:4][NH2:5]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=C1)OC1=C(C=CC=C1)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
150 mg
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was separated off by suction
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated down

Outcomes

Product
Name
Type
Smiles
ClC1=C(CN)C=CC(=C1)OC1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.